molecular formula C17H32N6O6S B12380818 CAQK peptide

CAQK peptide

Cat. No.: B12380818
M. Wt: 448.5 g/mol
InChI Key: XOEMOWBIULLVPI-BJDJZHNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cys-Ala-Gln-Lys-OH is a linear tetrapeptide composed of cysteine (Cys), alanine (Ala), glutamine (Gln), and lysine (Lys) residues. Its molecular formula is C₁₇H₃₂N₆O₆S, with a calculated molecular weight of 448.5 g/mol. The peptide sequence features:

  • Cysteine (Cys): A sulfur-containing amino acid capable of forming disulfide bonds, contributing to structural stability and antioxidant activity.
  • Alanine (Ala): A small, non-polar amino acid that enhances peptide solubility and metabolic flexibility.
  • Glutamine (Gln): A conditionally essential amino acid critical for immune function, nitrogen transport, and intestinal health.
  • Lysine (Lys): An essential amino acid involved in protein synthesis, calcium absorption, and peptide transport systems.

Properties

Molecular Formula

C17H32N6O6S

Molecular Weight

448.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C17H32N6O6S/c1-9(21-15(26)10(19)8-30)14(25)22-11(5-6-13(20)24)16(27)23-12(17(28)29)4-2-3-7-18/h9-12,30H,2-8,18-19H2,1H3,(H2,20,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t9-,10-,11-,12-/m0/s1

InChI Key

XOEMOWBIULLVPI-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Ala-Gln-Lys-OH can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .

    Fmoc Protection: The amino group of each amino acid is protected with an Fmoc group.

    Coupling: The protected amino acid is coupled to the resin-bound peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Deprotection: The Fmoc group is removed using a base like piperidine.

    Repetition: Steps 1-3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like H-Cys-Ala-Gln-Lys-OH often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the SPPS process, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Cys-Ala-Gln-Lys-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Disulfide Bonds: Formed from the oxidation of cysteine residues.

    Amide Bonds: Formed from the substitution reactions involving lysine and glutamine residues.

Mechanism of Action

The mechanism by which H-Cys-Ala-Gln-Lys-OH exerts its effects depends on its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ala-Gln Dipeptide (H-Ala-Gln-OH)

  • Molecular Weight : 217.22 g/mol.
  • Key Findings :
    • Enhances growth performance in weaned piglets by improving feed efficiency and reducing diarrhea rates .
    • Boosts antioxidant capacity (e.g., increases serum glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) activity) .
    • Promotes intestinal villus height and crypt depth ratio, indicating improved gut morphology .
  • Mechanism : Glutamine serves as a primary energy source for enterocytes, while alanine facilitates solubility and stability.

L-Lysine Monohydrochloride

  • Molecular Weight : 182.65 g/mol.
  • Key Findings :
    • Provides 80% bioavailable lysine, essential for animal growth and protein synthesis .
    • Often supplemented in feed to correct lysine deficiencies in plant-based diets.
  • Contrast: Unlike the tetrapeptide, free lysine lacks synergistic effects with other amino acids and may have lower thermal stability.

Oxytocin (H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH)

  • Molecular Weight : 1007.42 g/mol.
  • Key Findings: A nonapeptide with a disulfide bond between Cys¹ and Cys⁶, critical for hormonal activity . Demonstrates the structural importance of cysteine in forming cyclic conformations.

H-Gly-Ala-Tyr-OH

  • Molecular Weight : 309.32 g/mol.
  • Key Findings: A tripeptide with tyrosine (Tyr), which may confer antioxidant properties due to Tyr’s phenolic group . No direct functional data available, highlighting the need for peptide-specific studies.

Data Table: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Components Key Functions Research Findings
H-Cys-Ala-Gln-Lys-OH 448.5 Cys, Ala, Gln, Lys Antioxidant, gut health, protein synthesis Inferred from component studies; direct data lacking.
Ala-Gln Dipeptide 217.22 Ala, Gln Growth promotion, antioxidant, intestinal integrity Improves piglet growth by 17.25% and reduces diarrhea .
L-Lysine Monohydrochloride 182.65 Lys Protein synthesis, feed supplementation 80% lysine bioavailability; essential for livestock .
Oxytocin 1007.42 Cys, Gln, Leu, Gly Hormonal signaling, uterine contraction Cyclic structure enhances stability and receptor binding .
H-Gly-Ala-Tyr-OH 309.32 Gly, Ala, Tyr Antioxidant potential Limited functional data; structural analysis only .

Research Implications and Gaps

  • Synergistic Effects: The tetrapeptide’s combination of Cys (antioxidant), Gln (gut health), and Lys (transport) may offer enhanced bioactivity compared to individual amino acids or dipeptides.
  • Stability Considerations : Unlike oxytocin, the linear structure of H-Cys-Ala-Gln-Lys-OH may require encapsulation or formulation improvements to resist enzymatic degradation.
  • Dosage Optimization: Studies on Ala-Gln suggest non-linear dose-response relationships (e.g., quadratic effects on antioxidant markers) , implying the tetrapeptide may have an optimal concentration range.

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